Zirconium propionate

Description

The exact mass of the compound Zirconium propionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Zirconium propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zirconium propionate including the price, delivery time, and more detailed information at info@benchchem.com.

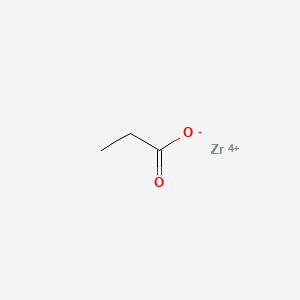

Structure

3D Structure of Parent

Properties

CAS No. |

25710-96-7 |

|---|---|

Molecular Formula |

C3H6O2Zr |

Molecular Weight |

165.30 g/mol |

IUPAC Name |

propanoic acid;zirconium |

InChI |

InChI=1S/C3H6O2.Zr/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |

InChI Key |

UADUAXMDVVGCGW-UHFFFAOYSA-N |

SMILES |

CCC(=O)[O-].[Zr+4] |

Canonical SMILES |

CCC(=O)O.[Zr] |

Other CAS No. |

84057-80-7 25710-96-7 |

physical_description |

DryPowde |

Pictograms |

Irritant |

Related CAS |

84057-80-7 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Zirconium Propionate from Zirconium Basic Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of zirconium propionate from zirconium basic carbonate. The information presented herein is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and a mechanistic exploration of the underlying chemical processes.

Introduction

Zirconium propionate is an organometallic compound with diverse applications, including as a crosslinking agent, adhesion promoter in inks and coatings, and as a precursor for the synthesis of zirconium-based materials.[1][2][3][4][5][6][7][8] Its synthesis from zirconium basic carbonate offers a direct and efficient route, utilizing a readily available and water-insoluble zirconium source.[9][10] This guide will focus on the chemical transformation of zirconium basic carbonate upon reaction with propionic acid.

Reaction Overview and Mechanism

The synthesis of zirconium propionate from zirconium basic carbonate is fundamentally an acid-base reaction followed by condensation. The propionic acid reacts with the basic zirconium carbonate, leading to the displacement of carbonate and hydroxide groups by propionate ligands. The reaction is driven to completion by the evolution of carbon dioxide gas and the removal of water.

The proposed reaction mechanism can be visualized as a multi-step process:

-

Protonation and Carbonate Displacement: Propionic acid protonates the carbonate and hydroxide groups of the zirconium basic carbonate. This initial acid-base reaction leads to the formation of an unstable carbonic acid intermediate which subsequently decomposes into carbon dioxide and water.

-

Coordination of Propionate: The propionate anion coordinates to the zirconium center, forming a zirconium propionate species.

-

Condensation and Polymerization: The resulting zirconium hydroxy propionate species can undergo condensation reactions, forming oxo- and hydroxy-bridged polymeric structures, which are characteristic of many zirconium carboxylates.

Experimental Protocol

The following experimental protocol is adapted from established procedures for the synthesis of zirconium carboxylates from zirconium basic carbonate.[1]

Materials:

-

Zirconium Basic Carbonate (ZrOCO₃·nH₂O)

-

Propionic Acid (CH₃CH₂COOH)

-

Inert, high-boiling point solvent (e.g., dearomatized hydrocarbon solvent like Exxsol D40)

Equipment:

-

Reactor vessel equipped with a mechanical stirrer, condenser, Dean-Stark apparatus, thermocouple, and heating mantle.

Procedure:

-

Charging the Reactor: The reactor vessel is charged with zirconium basic carbonate and the inert organic solvent.

-

Addition of Propionic Acid: The stoichiometric amount of propionic acid is added to the stirred suspension. The molar ratio of propionic acid to zirconium should be carefully controlled to achieve the desired degree of substitution.

-

Heating and Water Removal: The reaction mixture is heated to a temperature sufficient to facilitate the reaction and allow for the azeotropic removal of water using the Dean-Stark apparatus. A typical temperature range for this type of reaction is 40°C to 98°C.[9] The reaction progress can be monitored by the evolution of carbon dioxide and the collection of water in the Dean-Stark trap.

-

Reaction Completion and Filtration: The reaction is considered complete when the evolution of carbon dioxide ceases and no more water is collected. The hot solution is then filtered to remove any unreacted starting material or insoluble impurities.

-

Product Isolation: The solvent can be removed under reduced pressure to yield the zirconium propionate product. Depending on the desired purity, further purification steps such as recrystallization from a suitable solvent may be necessary.

Quantitative Data

Table 1: Reactant Stoichiometry (Example)

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| Zirconium Basic Carbonate (approx. 40% ZrO₂) | ~195 (anhydrous basis) | 1.0 | 195 |

| Propionic Acid | 74.08 | 4.0 | 296.32 |

| Solvent (Exxsol D40) | N/A | N/A | As required |

Note: The exact molecular weight of zirconium basic carbonate can vary depending on the degree of hydration.

Table 2: Typical Reaction Conditions

| Parameter | Value | Reference |

| Temperature | 40 - 98 °C | [9] |

| Reaction Time | 2 - 6 hours | [1] |

| Pressure | Atmospheric | [1] |

Characterization of Zirconium Propionate

The resulting zirconium propionate can be characterized by a variety of analytical techniques to confirm its identity and purity:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carboxylate stretches and the absence of carbonate bands.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile of the compound. Zirconium propionate typically starts to decompose around 160°C.[9]

-

X-ray Diffraction (XRD): To assess the crystallinity of the product.

-

Elemental Analysis: To determine the zirconium content and confirm the empirical formula.

Visualizations

Diagram 1: Proposed Reaction Pathway

Caption: Proposed reaction pathway for the synthesis of zirconium propionate.

Diagram 2: Experimental Workflow

Caption: Experimental workflow for zirconium propionate synthesis.

References

- 1. WO1996010007A1 - Basic zirconium carboxylates - Google Patents [patents.google.com]

- 2. US4730067A - Process for the preparation of zirconium carboxylate - Google Patents [patents.google.com]

- 3. EP1786755A1 - Process for the synthesis of zirconium carboxylates - Google Patents [patents.google.com]

- 4. WO2006027075A1 - Process for the synthesis of zirconium carboxylates - Google Patents [patents.google.com]

- 5. High-Concentration Self-Assembly of Zirconium- and Hafnium-Based Metal-Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactive Zirconium Chemicals - Dixon Chew [dixonchew.co.uk]

- 7. Zirconium propionate - Wikipedia [en.wikipedia.org]

- 8. Zirconium propionate | Treibacher Industrie AG [treibacher.com]

- 9. Zirconium propionate | 25710-96-7 | Benchchem [benchchem.com]

- 10. Zirconium Basic Carbonate, CAS Number: 57219-64-4 - Dixon Chew [dixonchew.co.uk]

Thermal Decomposition of Zirconium Propionate to Zirconium Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zirconium propionate as a precursor for the synthesis of zirconium oxide (ZrO₂). This document details the synthesis of the precursor, its thermal degradation behavior, and the characteristics of the resulting zirconia, offering valuable insights for applications in catalysis, advanced ceramics, and nanomaterials for drug delivery systems.

Synthesis of Zirconium Propionate Precursors

The synthesis of the zirconium propionate precursor is a critical first step that influences the purity and properties of the final zirconium oxide product. Several methods have been reported, primarily involving the reaction of a zirconium source with propionic acid.

Experimental Protocol: Synthesis from Zirconium (IV) n-Propoxide (Sol-Gel Method)

This method utilizes the controlled hydrolysis and condensation of a zirconium alkoxide in the presence of propionic acid.

Materials:

-

Zirconium (IV) n-propoxide (Zr(OPr)₄)

-

n-Propanol

-

Propionic acid

-

Deionized water

Procedure:

-

A solution of zirconium (IV) n-propoxide is prepared in n-propanol under an inert atmosphere (e.g., nitrogen or argon).

-

Propionic acid is added to the solution. The molar ratio of propionic acid to the zirconium precursor can be varied to control the subsequent hydrolysis and condensation reactions.

-

A mixture of deionized water and n-propanol is added dropwise to the zirconium-containing solution under vigorous stirring.

-

The resulting sol is aged for a specified period (typically several hours to days) to allow for gelation.

-

The gel is then dried under vacuum or at a low temperature (e.g., 60-80 °C) to remove the solvent, yielding the zirconium propionate precursor.

Experimental Protocol: Synthesis from Zirconium Acetylacetonate

This route involves the reaction of zirconium acetylacetonate with propionic acid.[1]

Materials:

-

Zirconium (IV) acetylacetonate (Zr(acac)₄)

-

Propionic acid

Procedure:

-

Zirconium (IV) acetylacetonate is dissolved in an excess of propionic acid.[1]

-

The mixture is refluxed for several hours (e.g., 4-6 hours).

-

Upon cooling, the zirconium oxo-hydroxypropionate complex precipitates from the solution.[1]

-

The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

Experimental Protocol: Synthesis from Zirconium Oxychloride

A common and cost-effective method involves the reaction of zirconium oxychloride with propionic acid.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Propionic acid

-

Ammonium hydroxide or sodium hydroxide solution

Procedure:

-

Zirconium oxychloride octahydrate is dissolved in deionized water.

-

A solution of propionic acid is added to the zirconium oxychloride solution.

-

A precipitating agent, such as ammonium hydroxide or sodium hydroxide solution, is slowly added to the mixture with stirring to precipitate zirconium hydroxide.

-

The precipitate is then aged, filtered, and washed thoroughly with deionized water to remove chloride ions.

-

The resulting zirconium hydroxide is then reacted with an excess of propionic acid, followed by drying to obtain zirconium propionate.

Experimental Workflow for Zirconium Propionate Synthesis

Caption: Generalized workflow for the synthesis of zirconium propionate precursor.

Thermal Decomposition of Zirconium Propionate

The thermal decomposition of zirconium propionate is a critical step in the formation of zirconium oxide. Thermogravimetric analysis (TGA) is a key technique used to study this process.

Thermal Decomposition Profile

The thermal decomposition of zirconyl propionate typically begins at approximately 160-200°C.[2][3] The main weight loss occurs in a single stage up to around 450°C, corresponding to the loss of the organic propionate ligands.[2] The final residual mass is approximately 35%, which aligns with the theoretical percentage of zirconium dioxide (ZrO₂) in the initial zirconyl propionate complex, indicating the formation of zirconia as the final product.[2]

Table 1: Thermal Decomposition Data for Zirconyl Carboxylates [2]

| Compound | Decomposition Onset (°C) | Main Decomposition Stage (°C) | Final Residue (%) |

| Zirconyl Propionate | ~200 | 200 - 450 | ~35 |

| Zirconyl Pivalate | ~250 | 250 - 450 | ~30 |

| Zirconyl 2-Ethylhexanoate | ~225 | 225 - 450 | ~25 |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates is required.

Procedure:

-

Sample Preparation: A small, representative sample of zirconium propionate (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The decomposition can be carried out under an inert atmosphere (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air or oxygen). The atmosphere significantly influences the decomposition pathway and byproducts.

-

Heating Rate: A controlled heating rate, typically in the range of 5-20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

-

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature.

Decomposition Mechanism and Evolved Gas Analysis

The thermal decomposition of zirconium propionate proceeds through the cleavage of the propionate groups from the zirconium center, followed by their combustion or volatilization.[2] Evolved Gas Analysis (EGA), often coupled with TGA (TGA-MS or TGA-FTIR), is instrumental in identifying the gaseous byproducts and elucidating the decomposition mechanism.

In an inert atmosphere, the primary decomposition products are expected to be carbon dioxide, carbon monoxide, and various hydrocarbons resulting from the fragmentation of the propionate ligand. In an oxidizing atmosphere, the organic portion is completely combusted to carbon dioxide and water.

Proposed Thermal Decomposition Pathway

Caption: Proposed pathway for the thermal decomposition of zirconium propionate to zirconium oxide.

Characterization of Zirconium Oxide

The properties of the resulting zirconium oxide are highly dependent on the decomposition conditions, particularly the calcination temperature and atmosphere.

Crystalline Phase and Crystallite Size

The crystalline phase of the synthesized zirconia is a critical parameter that dictates its properties. At lower calcination temperatures, the metastable tetragonal phase (t-ZrO₂) is often predominantly formed.[2] As the calcination temperature increases, a phase transformation to the more stable monoclinic phase (m-ZrO₂) occurs.[2] The crystallite size of the zirconia nanoparticles also increases with increasing calcination temperature.

Table 2: Physicochemical Properties of Zirconia from Zirconium Propionate Precursor

| Calcination Temperature (°C) | Predominant Crystalline Phase | Average Crystallite Size (nm) | Specific Surface Area (m²/g) |

| 400 | Tetragonal | 10 - 15 | ~60 |

| 600 | Tetragonal/Monoclinic | 15 - 25 | Not Specified |

| 800 | Monoclinic | > 25 | Not Specified |

Note: The values presented are approximate and can vary depending on the specific synthesis and decomposition conditions.

Comparative Analysis with Other Precursors

The choice of precursor significantly impacts the properties of the final zirconium oxide. Zirconia derived from zirconium propionate is often compared to that produced from other common precursors like zirconium alkoxides (e.g., zirconium n-propoxide) and inorganic salts (e.g., zirconium oxychloride).

Table 3: Comparative Properties of Zirconia from Different Precursors

| Precursor | Typical Crystallization Temperature (°C) | Predominant Phase at Low Temperature | Particle Size Control |

| Zirconium Propionate | 400 - 500 | Tetragonal | Good |

| Zirconium n-Propoxide | 400 - 500 | Tetragonal | Excellent |

| Zirconium Oxychloride | 400 - 600 | Monoclinic/Tetragonal | Fair |

Generally, organic precursors like propionates and alkoxides allow for lower crystallization temperatures and better control over particle size and phase purity compared to inorganic precursors.

Logical Relationship of Precursor to Final Product

Caption: Factors influencing the final properties of zirconium oxide.

Conclusion

The thermal decomposition of zirconium propionate is a versatile and effective method for producing high-purity zirconium oxide with controlled properties. By carefully selecting the synthesis route for the precursor and controlling the thermal decomposition parameters, researchers can tailor the crystalline phase, particle size, and surface area of the resulting zirconia to meet the specific demands of various advanced applications. This guide provides the fundamental knowledge and experimental frameworks necessary for the successful synthesis and characterization of zirconium oxide from a zirconium propionate precursor.

References

An In-depth Technical Guide to the Solubility of Zirconium Propionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of zirconium propionate's solubility in various organic solvents. Zirconium propionate, a white, free-flowing powder with a slight odor of propionic acid, is utilized in a range of industrial applications, including as an adhesion promoter in solvent-based inks and as a crosslinking agent for polymers.[1][2][3][4] Its efficacy in these applications is intrinsically linked to its solubility and behavior in organic media. This document consolidates available quantitative and qualitative solubility data, outlines a standardized experimental protocol for solubility determination, and presents visual representations of the experimental workflow and factors influencing solubility.

Quantitative Solubility Data

The solubility of zirconium propionate has been characterized in a limited number of organic solvents. The available data indicates a high solubility in specific polar aprotic and protic solvents, while it is notably insoluble in water.[1][2][3][4][5][6][7][8][9] A summary of the reported solubility values is presented in the table below. It is important to note that the temperatures at which these solubilities were determined are not consistently specified in the available literature.

| Organic Solvent | Chemical Formula | Solubility ( g/100 mL of solvent) | Temperature (°C) |

| Ethyl Acetate | C₄H₈O₂ | > 150[1][2][4][9][10] | Not Specified |

| Ethanol | C₂H₅OH | > 150[1][2][4][9][10] | Not Specified |

| Isopropanol | C₃H₈O | > 65[1][2][4][9][10] | Not Specified |

| Water | H₂O | Insoluble[1][2][3][4][5][6][7][8][9] | Not Specified |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of zirconium propionate are not extensively published, a generalized and widely accepted methodology can be employed. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the saturation solubility of zirconium propionate in a given organic solvent at a specific temperature.

Materials:

-

Zirconium propionate powder

-

High-purity organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or crucible

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of zirconium propionate is added to a known volume of the organic solvent in a sealed container. The use of an excess of the solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The container is then placed in a temperature-controlled shaker or incubator set to the desired temperature. The mixture is agitated for a sufficient period to allow the system to reach equilibrium. This duration can vary depending on the solvent and the physical properties of the solute and may require preliminary experiments to determine the optimal time.

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation to pellet the excess solid, followed by careful decantation of the supernatant.

-

Filtration: The supernatant is then filtered through a chemically resistant syringe filter to remove any remaining suspended solid particles. This step is critical to ensure that only the dissolved solute is quantified.

-

Quantification: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish. The solvent is then carefully evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of zirconium propionate, which starts around 160°C).[2][10]

-

Calculation: After complete evaporation of the solvent, the evaporating dish containing the dried zirconium propionate residue is weighed again. The mass of the dissolved solid is determined by subtracting the initial weight of the dish. The solubility is then calculated and typically expressed in grams per 100 mL of solvent ( g/100 mL).

Visualizing Methodologies and Influencing Factors

To further clarify the experimental process and the theoretical underpinnings of solubility, the following diagrams have been generated using Graphviz.

Caption: A generalized workflow for the experimental determination of zirconium propionate solubility.

Caption: Key physicochemical factors that govern the solubility of a solute in a solvent.

References

- 1. Zirconium propionate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Zirconium Propionate, CAS Number: 84057-80-7 - Dixon Chew [dixonchew.co.uk]

- 4. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Zirconium propionate | 25710-96-7 | Benchchem [benchchem.com]

- 7. Zirconium Propionate – Bulk Chemical Supply & Distribution | Neuchem [neuchem.com]

- 8. Zirconium_propionate [chemeurope.com]

- 9. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 10. Zirconyl propionate CAS#: 84057-80-7 [m.chemicalbook.com]

An In-depth Technical Guide on the Role of Zirconium Propionate in Sol-Gel Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sol-Gel Chemistry and Zirconium-Based Materials

The sol-gel process is a versatile and widely adopted method for synthesizing inorganic and hybrid materials from chemical precursors.[1][2][3] It involves the transition of a colloidal suspension (sol) into a continuous, solid network (gel), offering precise control over the final product's composition, microstructure, and properties at low temperatures.[1][3][4] Zirconium oxide (ZrO₂), or zirconia, is a highly sought-after material due to its exceptional biocompatibility, high thermal stability, mechanical strength, and chemical resistance.[4][5] These characteristics make it an ideal candidate for a range of biomedical and pharmaceutical applications, including drug delivery systems, bio-imaging, and components for dental and orthopedic implants.[4]

Zirconium propionate (Zr(OOCCH₂CH₃)₄) serves as a critical precursor and modifier in the sol-gel synthesis of zirconia-based materials.[4][6] Its unique chemical behavior allows for the tailored fabrication of nanoparticles, coatings, and other nanostructures with controlled properties. This guide provides a comprehensive overview of the multifaceted role of zirconium propionate in sol-gel chemistry, detailing its function, impact on material properties, and experimental protocols relevant to research and development.

Core Roles of Zirconium Propionate in the Sol-Gel Process

Zirconium propionate plays several key roles in sol-gel synthesis, primarily acting as a zirconia precursor and as a stabilizing or chelating agent to control reaction kinetics.

Zirconium Propionate as a Zirconia Precursor

The most fundamental role of zirconium propionate is to serve as the source of zirconium for the formation of the zirconia network.[6] The sol-gel process, in this context, involves two primary chemical reactions: hydrolysis and condensation.

-

Hydrolysis: Zirconium propionate reacts with water, leading to the substitution of its propionate ligands (-OOCCH₂CH₃) with hydroxyl groups (-OH).[4] This reaction is the initial step that activates the precursor for subsequent network formation.

-

Condensation: The newly formed hydroxylated zirconium species react with each other or with remaining propionate groups to form Zr-O-Zr bridges.[4] This polymerization process extends into a three-dimensional network, resulting in the formation of the gel.[4]

Control of Reaction Kinetics: The Role of Chelation

A significant challenge in zirconia sol-gel synthesis is the high reactivity of zirconium alkoxide precursors, which often leads to rapid, uncontrolled hydrolysis and condensation, resulting in particle precipitation rather than a homogenous gel.[3] Zirconium propionate, or the in-situ use of propionic or other carboxylic acids like acetic acid with zirconium alkoxides, helps to mitigate this issue.[3][7]

The propionate ligands act as chelating agents. They can be replaced by hydroxyl groups during hydrolysis, but this exchange is typically slower and more controlled than with simpler alkoxide groups. This moderation of the hydrolysis rate is crucial for achieving a uniform gel network. In hybrid systems, such as those combining silicon and zirconium precursors, chelating agents like methacrylic or acetic acid are often used with zirconium(IV) n-propoxide to reduce its reactivity and ensure controlled formation of Si-O-Zr bonds, which is critical for creating durable, corrosion-resistant coatings.[7][8][9]

The stability of the precursor solution itself is a critical factor for reproducible sol-gel synthesis. Studies have shown that modified zirconium propoxide precursors can exhibit time-instability in solution, which directly impacts the particle size and morphology of the final material.[10] Therefore, using stable, well-characterized precursors is essential for high-tech applications.[10]

Quantitative Impact of Synthesis Parameters

The properties of the final zirconia material are highly dependent on the synthesis conditions when using zirconium propionate. Key parameters include the molar ratio of water to precursor, pH (catalyst type), and calcination temperature.

| Parameter | Effect on Material Properties | Reference |

| Water-to-Precursor Molar Ratio (r) | A higher water molar ratio (r ≥ 4) can lead to more complete hydrolysis.[3] This drastically reduces gelation time; for instance, increasing 'r' can decrease gel time from 120 hours to just 5 hours.[3] Lower water ratios (r < 4) result in partial hydrolysis and can facilitate the sintering process, leading to structures with very low porosity.[3] | [3] |

| pH (Catalyst) | An acidic catalyst (e.g., nitric acid, pH 3-4) typically promotes a slower gelation process, resulting in a transparent gel over 2-4 hours.[4] A basic catalyst (e.g., ammonium hydroxide, pH 9-10) leads to immediate precipitation of white particles.[4] The pH also influences the polymerization of zirconium and the final structure of the product.[3] | [4] |

| Zirconium Concentration | In hybrid silicate-zirconium coatings, the concentration of the zirconium precursor significantly influences the competition between the formation of siloxane (Si-O-Si) and zirconate (Si-O-Zr) bonds.[9][11] This competition directly alters the coating's morphology, density, and anticorrosion performance.[9][11] | [9][11][12] |

| Calcination Temperature | The temperature of the final heat treatment determines the crystallinity and phase of the zirconia nanoparticles. Calcination between 400°C and 800°C is typically used to remove residual organics and induce crystallization.[4] Higher temperatures generally lead to larger crystallite sizes. For example, in the synthesis of zirconium carbide from zirconium propoxide, initial ZrC buds form around 1320°C, with more complete conversion at 1420°C.[13] | [4][13] |

Experimental Protocols

The following are detailed methodologies for key experiments involving zirconium propionate in sol-gel synthesis.

Protocol 1: Acid-Catalyzed Synthesis of Zirconia Nanoparticles

This protocol is adapted from established methods for zirconium precursors to produce a monolithic gel.[4]

Materials:

-

Zirconyl propionate (Zr(OOCCH₂CH₃)₄)

-

Anhydrous ethanol (C₂H₅OH)

-

Deionized water

-

Nitric acid (HNO₃)

Procedure:

-

Preparation of the Sol: In a 250 mL beaker, dissolve 0.1 mol of zirconyl propionate in 100 mL of anhydrous ethanol. Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution.[4]

-

Preparation of Hydrolysis Solution: In a separate beaker, prepare a solution of deionized water and ethanol at a 1:4 volume ratio. Add a few drops of nitric acid to this mixture to adjust the pH to approximately 3-4.[4]

-

Hydrolysis: Add the acidic water-ethanol solution dropwise to the zirconium propionate solution under continuous, vigorous stirring. The molar ratio of water to zirconyl propionate should be maintained at 4:1.[4]

-

Gelation and Aging: Continue stirring the solution. A transparent sol will form, which will gradually increase in viscosity and transform into a gel over 2-4 hours.[4] Cover the beaker and allow the gel to age at room temperature for 24-48 hours to strengthen the network.[4]

-

Drying and Calcination: Dry the aged gel in an oven at 100-120°C for 12-24 hours to remove the solvent, forming a xerogel. Calcine the resulting powder in a furnace at a temperature between 400°C and 800°C for 2-4 hours to obtain crystalline zirconia nanoparticles.[4]

Protocol 2: Base-Catalyzed Synthesis of Zirconia Nanoparticles

This protocol is adapted for the rapid synthesis of zirconia particles via precipitation.[4]

Materials:

-

Zirconyl propionate (Zr(OOCCH₂CH₃)₄)

-

Anhydrous ethanol (C₂H₅OH)

-

Deionized water

-

Ammonium hydroxide (NH₄OH)

Procedure:

-

Preparation of the Sol: Follow step 1 from the acid-catalyzed protocol.

-

Preparation of Hydrolysis Solution: Prepare a solution of deionized water and ethanol (1:4 v/v). Add ammonium hydroxide to adjust the pH to approximately 9-10.[4]

-

Hydrolysis and Condensation: Add the basic water-ethanol solution dropwise to the zirconyl propionate solution under vigorous stirring. A white precipitate will form immediately.[4]

-

Washing and Separation: Continue stirring the suspension for 1-2 hours. Separate the precipitate by centrifugation (e.g., 4000 rpm for 10 minutes).[4] Wash the precipitate several times with ethanol to remove unreacted species.

-

Drying and Calcination: Dry the washed precipitate in an oven at 100-120°C and then calcine at 400-800°C as described in the acid-catalyzed protocol.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of the processes involved.

General Sol-Gel Workflow

This diagram illustrates the typical steps in synthesizing zirconia materials using a zirconium propionate precursor.

Caption: A typical workflow for sol-gel synthesis of zirconia nanoparticles.

Chemical Mechanism of Hydrolysis and Condensation

This diagram shows the core chemical transformations at the molecular level.

Caption: Key chemical reactions in the sol-gel process.

Conclusion

Zirconium propionate is a highly effective and versatile compound in the field of sol-gel chemistry. Its primary function as a zirconium source is enhanced by its ability to moderate the notoriously fast hydrolysis and condensation rates of zirconium precursors, enabling greater control over the final material's structure and properties. By carefully tuning experimental parameters such as pH, water content, and thermal treatment, researchers can precisely engineer zirconia-based nanoparticles, coatings, and hybrid materials. This level of control is paramount for developing advanced materials for specialized applications in drug development, corrosion protection, and beyond, making zirconium propionate an invaluable tool for materials scientists and chemists.

References

- 1. Characterization of Hybrid Materials Prepared by Sol-Gel Method for Biomedical Implementations. A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. benchchem.com [benchchem.com]

- 5. Versatile Zirconium Oxide (ZrO2) Sol-Gel Development for the Micro-Structuring of Various Substrates (Nature and Shape) by Optical and Nano-Imprint Lithography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Degradation of Sol-Gel Acrylic Coatings Based on Si and Zr Investigated Using Electrochemical Impedance, Infrared and X-Ray Photoelectron Spectroscopies [frontiersin.org]

- 9. "The Role of the Hydrolysis and Zirconium Concentration on the Structur" by Maikki Cullen, Mary O’Sullivan et al. [arrow.tudublin.ie]

- 10. Modification of Different Zirconium Propoxide Precursors by Diethanolamine. Is There a Shelf Stability Issue for Sol-Gel Applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. arrow.tudublin.ie [arrow.tudublin.ie]

- 13. Synthesis and characterization of ZrC nanoparticles produced by sol-gel method - Journal of Iranian Ceramic Society [jicers.ir]

Zirconium Propionate as a Precursor for Metal-Organic Frameworks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zirconium-based metal-organic frameworks (Zr-MOFs) have garnered significant attention for their exceptional stability and potential in various applications, including drug delivery. The synthesis of these materials often relies on the careful selection of a zirconium precursor and a modulating agent to control crystallinity, defect density, and particle morphology. While zirconium chloride and alkoxides are common precursors, the role of zirconium propionate, or more broadly, the use of propionate in the synthesis of Zr-MOFs, presents a nuanced approach to tuning MOF properties. This technical guide provides an in-depth exploration of the function of propionate in the formation of Zr-MOFs, focusing on its role as a modulator and its influence on the structure of the secondary building units (SBUs). Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the rational design and synthesis of advanced Zr-MOF materials.

The Role of Propionate in Zr-MOF Synthesis

Direct synthesis of Zr-MOFs using a pure, isolated zirconium propionate salt as the primary precursor is not widely documented in peer-reviewed literature. Instead, the influence of propionate is most significantly observed when propionic acid is introduced as a modulator during the solvothermal synthesis of Zr-MOFs. Carboxylic acids, such as propionic acid, play a crucial role in the kinetics of MOF formation by competing with the organic linker for coordination to the zirconium clusters. This competition slows down the nucleation and growth processes, leading to more crystalline materials with fewer defects.

The general mechanism of modulated synthesis can be visualized as an equilibrium between the zirconium precursor, the organic linker, and the propionate modulator. The propionate temporarily caps the zirconium clusters, preventing rapid and uncontrolled framework extension. This allows for the correction of defects and the formation of a more ordered crystalline structure.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of the archetypal Zr-MOF, UiO-66, and illustrate how propionic acid can be incorporated as a modulator.

Solvothermal Synthesis of UiO-66 with Propionic Acid Modulation

Objective: To synthesize crystalline UiO-66 using zirconium(IV) chloride as the precursor and propionic acid as a modulator.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

Terephthalic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Propionic acid

-

Methanol

-

Deionized water

Procedure:

-

In a 100 mL screw-capped glass vial, dissolve 233 mg (1.0 mmol) of ZrCl₄ and 166 mg (1.0 mmol) of terephthalic acid in 60 mL of DMF.

-

Add a specific molar equivalent of propionic acid to the solution. The amount of modulator can be varied to study its effect on the final product (e.g., 10, 50, 100 equivalents with respect to ZrCl₄).

-

Sonicate the mixture for 20 minutes to ensure complete dissolution of all solids.

-

Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

-

After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white precipitate should be visible.

-

Collect the solid product by centrifugation or filtration.

-

Wash the product with fresh DMF three times to remove any unreacted starting materials.

-

Subsequently, wash the product with methanol three times to exchange the DMF within the pores.

-

Activate the material by heating under vacuum at 150 °C for 12 hours to remove the methanol and any residual water.

-

The resulting white powder is the activated UiO-66.

Characterization Workflow

A typical workflow for the characterization of the synthesized MOF is essential to confirm its structure, porosity, and stability.

Whitepaper: Zirconium Propionate as a Versatile Precursor for Novel Catalytic Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract: Zirconium (IV) propionate is an organometallic compound recognized for its utility as a soluble and thermally decomposable precursor for advanced catalytic materials. While directly employed in polymerization and as an adhesion promoter, its most significant novel applications lie in its role as a starting material for highly active solid-state catalysts. This guide details the synthesis and application of catalytic systems derived from zirconium propionate, with a focus on sulfated zirconia and functionalized zirconium phosphates. We present quantitative performance data for key reactions such as esterification, provide detailed experimental protocols, and illustrate the underlying catalytic mechanisms and workflows. This document serves as a technical resource for leveraging zirconium propionate in the development of next-generation catalysts for organic synthesis.

Introduction to Zirconium Propionate in Catalysis

Zirconium (IV) propionate, Zr(OOCCH₂CH₃)₄, is a coordination compound valued for its solubility in organic solvents like ethanol and ethyl acetate and its defined thermal decomposition pathway.[1][2] These properties make it an excellent precursor for the synthesis of zirconium-based materials, including zirconia (ZrO₂) and zirconium phosphates (ZrP).[1][3] The primary catalytic relevance of zirconium compounds stems from the Lewis acidic nature of the Zr(IV) center, which can activate organic substrates.[1] While zirconium propionate itself has applications in polymerization and coatings, its emerging role is as a molecular building block for sophisticated, heterogeneous catalysts that offer high activity, stability, and reusability.[1][4][5] This guide focuses on these novel downstream applications, particularly in acid-catalyzed reactions critical to the pharmaceutical and fine chemical industries.

Key Catalytic Applications Derived from Zirconium Precursors

The conversion of zirconium propionate or related precursors into structured solid acids unlocks significant catalytic potential. Two prominent examples are sulfated zirconia (SZ) and functionalized zirconium phosphate nanosheets.

-

Sulfated Zirconia (SZ): Formed by treating a zirconium hydroxide precursor with a sulfate source, SZ is a solid superacid.[1][6] The strong Brønsted and Lewis acid sites created on the zirconia surface make it a highly effective catalyst for reactions like esterification and isomerization.[6][7]

-

Zirconium Phosphate (ZrP) Nanosheets: Zirconium propionate can serve as a precursor to synthesize α-zirconium phosphate.[1] When exfoliated into single-layer nanosheets and functionalized with sulfonic acid groups (SO₃H@ZrP), these materials act as powerful solid acid catalysts with high surface area and accessible active sites, proving effective in biodiesel production.[8]

Data Presentation: Catalyst Performance

The performance of these zirconium-based catalysts is summarized below. The data highlights their efficiency in liquid-phase esterification reactions under relatively mild conditions.

Table 1: Performance of Sulfated Zirconia in the Esterification of Propanoic Acid with Methanol

| Catalyst (Sulfate Loading) | Reaction Temperature (°C) | Catalyst Mass (mg) | Propanoic Acid Conversion (%) | Selectivity to Methyl Propanoate (%) | Reference |

|---|---|---|---|---|---|

| Parent ZrO₂ | 60 | 100 | < 5 | > 98 | [6] |

| 1.7 wt% SZ | 60 | 100 | ~90 | > 98 | [6] |

| 2.1 wt% SZ | 60 | 100 | ~80 | > 98 |[6] |

Table 2: Comparative Performance in Esterification of Oleic Acid for Biodiesel Production

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Oleic Acid Conversion (%) | Key Feature | Reference |

|---|---|---|---|---|---|

| SO₃H@ZrP Nanosheets | 70 | 8 | 89 | High recyclability, superior to commercial solid acids | [8] |

| Amberlyst® 15 | 70 | 8 | ~75 | Commercial benchmark solid acid catalyst | [8] |

| H₂SO₄ (liquid) | 70 | 8 | ~95 | Homogeneous catalyst, difficult to recycle |[8] |

Experimental Protocols

Reproducibility in catalysis requires detailed methodologies. The following protocols are based on established research for the synthesis and application of zirconium-based catalysts.

Synthesis of Sulfated Zirconia (SZ) from a Zirconium Precursor

This protocol describes a representative method for preparing a highly active SZ catalyst.

-

Precursor Preparation: Zirconium hydroxide (Zr(OH)₄) is used as the starting material. This can be prepared by the hydrolysis of a zirconium salt like zirconyl chloride.

-

Sulfate Impregnation: A desired amount of ammonium sulfate ((NH₄)₂SO₄) is dissolved in deionized water. The Zr(OH)₄ powder is added to this solution to form a slurry.

-

Drying: The slurry is stirred at 80°C until the water has completely evaporated, resulting in a dry powder.

-

Calcination: The dried powder is placed in a furnace and calcined in static air at 650°C for 3 hours. This step decomposes the sulfate precursor and anchors sulfate groups to the zirconia surface.

-

Characterization: The final sulfated zirconia catalyst is characterized to determine sulfate loading, crystallinity, and surface acidity.

Catalytic Esterification of Propanoic Acid

This protocol details the use of the prepared SZ catalyst in a batch reaction.

-

Reactor Setup: A 25 mL glass boiling tube is charged with propanoic acid (5 mmol), methanol (6.07 mL, providing a 30:1 molar ratio), and a magnetic stir bar.[6]

-

Internal Standard: Dihexyl ether (0.5 mmol) is added as an internal standard for chromatographic analysis.[6]

-

Catalyst Addition: 100 mg of the previously synthesized SZ catalyst is added to the mixture.[6]

-

Reaction Conditions: The reaction vessel is placed in a carousel reaction station and heated to 60°C under atmospheric pressure with constant stirring.[6]

-

Monitoring and Analysis: Aliquots are periodically withdrawn from the reaction mixture and analyzed by gas chromatography (GC) to determine the conversion of propanoic acid and the selectivity towards methyl propanoate.[6]

-

Catalyst Recovery: Post-reaction, the catalyst can be recovered by filtration, washed with methanol, and dried for reuse.[6]

Mandatory Visualization: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental and theoretical aspects of zirconium-based catalysis.

Caption: Synthesis and application workflow for a sulfated zirconia catalyst.

Caption: Mechanism of esterification catalyzed by a Zr(IV) Lewis acid site.

Conclusion and Future Outlook

Zirconium propionate is a strategically important compound, serving as a high-purity, soluble precursor for some of the most promising heterogeneous catalysts in modern organic synthesis. The development of materials like sulfated zirconia and functionalized zirconium phosphates demonstrates a clear pathway from a simple organometallic precursor to robust, reusable, and highly active solid acids. Future research will likely focus on creating more complex, nanostructured catalysts from zirconium propionate, such as metal-organic frameworks (MOFs) and core-shell composites, to further enhance catalytic efficiency and selectivity in the synthesis of pharmaceuticals and other high-value chemicals.[1][9]

References

- 1. Zirconium propionate | 25710-96-7 | Benchchem [benchchem.com]

- 2. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 3. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 4. Zirconium Propionate – Bulk Chemical Supply & Distribution | Neuchem [neuchem.com]

- 5. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Solid Acid Catalyst Based on Single-Layer α-Zirconium Phosphate Nanosheets for Biodiesel Production via Esterification [mdpi.com]

- 9. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Zirconium Propionate Sol-Gel Synthesis of Zirconia Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconia (ZrO₂) nanoparticles are of significant interest in various biomedical and pharmaceutical applications, including drug delivery, bio-imaging, and as reinforcing agents in dental and orthopedic implants, owing to their excellent biocompatibility, high mechanical strength, and chemical stability. The sol-gel method offers a versatile and cost-effective approach for synthesizing zirconia nanoparticles with controlled size, morphology, and crystallinity at relatively low temperatures. This document provides a detailed protocol for the synthesis of zirconia nanoparticles using zirconium propionate as a precursor via the sol-gel method. While zirconium alkoxides are more commonly used, zirconium propionate presents an alternative precursor. This protocol is based on the general principles of sol-gel chemistry adapted for a carboxylate precursor.

Experimental Protocol: Sol-Gel Synthesis of Zirconia Nanoparticles

This protocol outlines the steps for the synthesis of zirconia nanoparticles using zirconium propionate. The procedure involves the hydrolysis and condensation of the precursor in an alcoholic solvent, followed by aging, drying, and calcination to obtain the final crystalline zirconia nanoparticles.

Materials:

-

Zirconium (IV) propionate (Zr(OOCCH₂CH₃)₄)

-

Ethanol (C₂H₅OH), anhydrous

-

Deionized water (H₂O)

-

Nitric acid (HNO₃) or Ammonia solution (NH₄OH) (optional, for pH adjustment)

-

Beakers and magnetic stir bars

-

Magnetic stirrer hotplate

-

Drying oven

-

Tube furnace

Procedure:

-

Precursor Solution Preparation:

-

In a clean, dry beaker, dissolve a specific amount of zirconium (IV) propionate in anhydrous ethanol to achieve a desired concentration (e.g., 0.1 M to 0.5 M).

-

Stir the mixture on a magnetic stirrer until the zirconium propionate is completely dissolved. The solution should be clear.

-

-

Hydrolysis:

-

In a separate beaker, prepare a solution of deionized water in ethanol. The molar ratio of water to the zirconium precursor is a critical parameter that influences the nanoparticle size and should be systematically varied (e.g., ranging from 1:1 to 4:1).

-

Slowly add the water-ethanol solution dropwise to the stirred zirconium propionate solution at room temperature. A gradual change in the solution's viscosity may be observed, indicating the onset of hydrolysis and condensation reactions, leading to the formation of a sol.

-

(Optional) To control the rate of hydrolysis and condensation, the pH of the water-ethanol solution can be adjusted by adding a small amount of nitric acid (acidic catalysis) or ammonia solution (basic catalysis) before its addition to the precursor solution.

-

-

Gelation and Aging:

-

Continue stirring the solution for a period of 1 to 24 hours to allow for the completion of the hydrolysis and condensation reactions, leading to the formation of a stable gel. The gelation time will depend on the reaction conditions, particularly the water-to-precursor ratio and pH.

-

Once the gel has formed, cover the beaker and allow it to age at room temperature for 24 to 72 hours. The aging process strengthens the gel network through further condensation reactions.

-

-

Drying:

-

Carefully transfer the aged gel to a drying oven.

-

Dry the gel at a temperature of 60-100°C for 12 to 24 hours to remove the solvent and residual organic species. The resulting material will be a xerogel.

-

-

Calcination:

-

Grind the dried xerogel into a fine powder using a mortar and pestle.

-

Place the powder in a ceramic crucible and transfer it to a tube furnace for calcination.

-

Heat the powder to a specific temperature (e.g., 400°C to 800°C) at a controlled heating rate (e.g., 5°C/min) and hold it at that temperature for 2 to 4 hours. The calcination step removes any remaining organic residues and induces the crystallization of zirconia nanoparticles. The final crystal phase (tetragonal or monoclinic) and crystallite size are highly dependent on the calcination temperature.[1][2]

-

After calcination, allow the furnace to cool down to room temperature naturally. The resulting white powder consists of zirconia nanoparticles.

-

Data Presentation

The following table summarizes representative quantitative data for zirconia nanoparticles synthesized via the sol-gel method using various zirconium precursors. The properties of the nanoparticles are highly dependent on the synthesis parameters.

| Precursor | Molar Ratio (Water:Precursor) | Catalyst | Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystal Phase | Surface Area (m²/g) |

| Zirconium n-propoxide | 4 | Nitric Acid | 500 | ~10 | Tetragonal | 153[3] |

| Zirconium n-propoxide | 4 | Nitric Acid | 600 | ~15 | Tetragonal | 153[3] |

| Zirconium n-propoxide | 4 | Nitric Acid | 800 | ~25 | Monoclinic + Tetragonal | <100[3] |

| Zirconium Acetate | - | Acidic | - | - | - | up to 805[4][5] |

| Zirconium Oxychloride | - | - | 600 | 34.48 | - | 173.97[6][7] |

| Zirconium Oxychloride | - | - | 700 | - | - | 125.18[6][7] |

| Zirconium Oxychloride | - | - | 800 | - | - | 102.14[6][7] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the sol-gel synthesis of zirconia nanoparticles.

Sol-Gel Reaction Pathway

Caption: Simplified reaction pathway for the sol-gel synthesis of zirconia.

References

- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 2. Optimization of zirconia nanopowder precipitation process using Taguchi experimental design methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Sol-gel synthesis of zirconia-based nanoparticles from the side product of tin mining | E3S Web of Conferences [e3s-conferences.org]

Application Notes and Protocols for Preparing Stable Zirconium Propionate Precursor Solutions for Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium-based thin films are of significant interest across various scientific and industrial fields, including as protective coatings, dielectric layers in microelectronics, and biocompatible surfaces for medical implants. The sol-gel method, utilizing precursor solutions, is a versatile and cost-effective technique for fabricating high-quality zirconia (ZrO₂) thin films. The stability of the precursor solution is paramount to achieving reproducible and uniform film properties. This document provides detailed protocols for the preparation of stable zirconium propionate precursor solutions and their subsequent deposition as thin films via spin coating.

Zirconium alkoxides, such as zirconium n-propoxide, are common precursors but are highly susceptible to uncontrolled hydrolysis and condensation, leading to solution instability and precipitation. To mitigate this, chelating agents like acetylacetone (acac) are often employed to modify the precursor, reducing its reactivity and enhancing the shelf-life of the solution.[1][2][3] These application notes will detail a reliable method for the preparation of a stabilized zirconium precursor solution and the subsequent fabrication of zirconia thin films.

Data Presentation

The following tables summarize key quantitative data influencing the precursor solution stability and the final thin film properties.

Table 1: Influence of Solute Concentration on Zirconia Thin Film Properties

| Solute Concentration (mol/dm³) | Average Particle Size (nm) | Optical Band Gap (eV) |

| 0.1 | - | 3.6 |

| 0.2 | - | 3.7 |

| 0.3 | 61 | 3.8 |

| 0.4 | - | 3.8 |

Data extracted from a study on spin-coated zirconia thin films.[4]

Table 2: Effect of Spin Coating Parameters on Thin Film Thickness

| Solution Concentration (%) | Spin Speed (rpm) | Film Thickness (nm) |

| 10 | 1500 | 183.06 |

| 15 | 1500 | 186.28 |

| 20 | 1500 | 196.83 |

| 10 | 2400 | 74.73 |

| 15 | 2400 | 85.60 |

| 20 | 2400 | 89.88 |

Data from a study on spin-coated thin films, demonstrating the inverse relationship between spin speed and thickness, and the direct relationship between concentration and thickness.[5]

Table 3: Effect of Annealing Temperature on Zirconia Thin Film Properties

| Annealing Temperature (°C) | Crystallite Size (nm) | Optical Band Gap (eV) | Refractive Index (at 632 nm) |

| As-deposited | Amorphous | 5.74 | 2.16 |

| 300 | Amorphous | - | - |

| 400 | - | - | - |

| 450 | 21 | 4.037 | - |

| 500 | - | 5.51 | - |

| 550 | 25 | 3.929 | - |

| 700 | - | - | 2.18 |

| 800 | - | - | 2.14 |

| 900 | - | - | 2.13 |

Consolidated data from studies on the annealing of zirconia thin films.[1][3][6]

Experimental Protocols

Preparation of Stabilized Zirconium Propoxide Precursor Solution

This protocol describes the preparation of a zirconia (ZrO₂) sol-gel precursor solution using zirconium n-propoxide, stabilized with acetylacetone.

Materials:

-

Zirconium (IV) n-propoxide (Zr(OPr)₄), 70 wt.% in n-propanol

-

Ethanol (absolute)

-

Acetylacetone (acac)

-

Deionized water

-

Nitric acid (optional, as catalyst)

Equipment:

-

Glass beakers and magnetic stir bars

-

Magnetic stirrer hotplate

-

Syringes or pipettes for precise liquid handling

-

Inert atmosphere glovebox or Schlenk line (recommended for handling zirconium n-propoxide)

Procedure:

-

Precursor Dilution: In an inert atmosphere, dilute the zirconium n-propoxide solution with absolute ethanol to achieve the desired final zirconium concentration (e.g., 0.1 to 0.5 M). Stir the solution for 15-30 minutes to ensure homogeneity.

-

Stabilization: While stirring, add acetylacetone (acac) dropwise to the zirconium precursor solution. A common molar ratio of Zr:acac is 1:1.[3] The solution may change color upon addition of the chelating agent. Continue stirring for at least 1 hour at room temperature to allow for complete complexation.

-

Hydrolysis: Prepare a separate solution of deionized water and ethanol. The molar ratio of water to the zirconium precursor is a critical parameter that influences the gelation time and film properties. A typical starting point is a water-to-zirconium molar ratio of 1:1 to 4:1. If an acid catalyst is used, a small amount of nitric acid can be added to the water/ethanol mixture.

-

Sol Formation: Slowly add the water/ethanol solution dropwise to the stabilized zirconium precursor solution under vigorous stirring. The rate of addition should be slow to prevent localized, rapid hydrolysis and precipitation.

-

Aging: After the complete addition of the water solution, allow the resulting sol to age for a period of 2 to 24 hours at room temperature with continuous stirring. This aging step allows for the controlled growth of oxo-polymeric species. The final solution should be clear and stable for an extended period when stored in a sealed container.

Zirconia Thin Film Deposition by Spin Coating

This protocol outlines the deposition of zirconia thin films from the prepared precursor solution onto a substrate.

Materials:

-

Stabilized zirconium propionate precursor solution

-

Substrates (e.g., silicon wafers, glass slides)

-

Appropriate cleaning solvents for the substrate (e.g., acetone, isopropanol, deionized water)

Equipment:

-

Spin coater

-

Hotplate

-

Tube furnace or rapid thermal annealing system

-

Nitrogen or clean, dry air source

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrates to ensure good film adhesion. A typical cleaning procedure involves sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun. A final oxygen plasma or UV-ozone treatment can be performed to remove any residual organic contaminants and enhance surface wettability.

-

Spin Coating: a. Place the cleaned substrate onto the chuck of the spin coater. b. Dispense a small amount of the precursor solution onto the center of the substrate. The volume will depend on the substrate size and solution viscosity. c. The spin coating process is typically a two-step process: i. Spreading Step: A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to evenly distribute the solution across the substrate. ii. Thinning Step: A higher spin speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. Higher spin speeds result in thinner films.[5]

-

Drying: After spin coating, transfer the substrate to a hotplate and bake at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent and promote initial gelation of the film.

-

Multi-layer Deposition (Optional): For thicker films, the spin coating and drying steps can be repeated multiple times.

-

Annealing: Place the dried films into a tube furnace or rapid thermal annealing system. a. Ramp up the temperature to the desired final annealing temperature (e.g., 400-900 °C) at a controlled rate (e.g., 5-10 °C/min). b. Hold at the final temperature for a specified duration (e.g., 1-2 hours) to promote the densification and crystallization of the zirconia film. c. Allow the films to cool down slowly to room temperature to prevent cracking due to thermal shock.

Visualizations

Caption: Experimental workflow for zirconia thin film preparation.

Caption: Stabilization of zirconium n-propoxide with acetylacetone.

Caption: Hydrolysis and condensation reactions in the sol-gel process.

References

- 1. Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films [journal.mrs-k.or.kr]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. mdpi.com [mdpi.com]

Application Notes: Zirconium Propionate as a Catalyst for Polyester Synthesis

APN-PET-ZrP-001

Introduction

The synthesis of polyesters, such as Polyethylene Terephthalate (PET), is a cornerstone of the polymer industry. This process traditionally relies on catalysts containing heavy metals like antimony or tin. While effective, environmental and health concerns have driven research towards safer and more efficient alternatives. Zirconium-based catalysts have emerged as a promising class of compounds due to their low toxicity, high activity, and reduced environmental impact.[1]

Zirconium Propionate, a stable, white powder soluble in several organic solvents like ethanol and ethyl acetate, offers potential as a Lewis acid catalyst for both the initial esterification and subsequent polycondensation stages of polyester synthesis.[2][3] Its solubility in common reaction media facilitates its homogeneous distribution, a key factor for efficient catalysis. This document provides detailed application notes and a representative protocol for the use of Zirconium Propionate in the synthesis of PET.

Catalyst Properties

Zirconium Propionate [Zr(CH₃CH₂COO)₄] is an organometallic compound that can function as a Lewis acid, a critical characteristic for catalyzing esterification reactions. The central zirconium atom can coordinate with the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[4][5]

Physical and Chemical Properties:

-

Appearance: White, free-flowing powder[2]

-

Solubility: Soluble in ethanol, ethyl acetate, and isopropanol; insoluble in water.[2][6]

-

Thermal Stability: Decomposes starting at approximately 160°C.[2]

Proposed Catalytic Mechanism

The synthesis of polyester from a dicarboxylic acid and a diol is a two-stage process: direct esterification followed by polycondensation.[7] Zirconium Propionate is proposed to catalyze both stages through a Lewis acidic mechanism.

-

Esterification: The zirconium center coordinates to the carbonyl oxygen of the terephthalic acid, activating the carbonyl group. This facilitates the attack by the hydroxyl group of ethylene glycol, leading to the formation of a monomer (BHET) and water.

-

Polycondensation: Similarly, the zirconium catalyst activates the carbonyl group of the ester in the growing oligomer chain, making it susceptible to attack by the terminal hydroxyl group of another oligomer. This step eliminates ethylene glycol and extends the polymer chain.

Diagrams and Visualizations

Catalytic Cycle for Esterification

Caption: Proposed Lewis acid catalytic cycle for the esterification stage.

Experimental Workflow for PET Synthesis

Caption: General two-stage workflow for polyester (PET) synthesis.

Logical Relationships in Catalysis

Caption: Key parameter relationships in catalyzed polyester synthesis.

Experimental Protocols

Note: The following is a representative protocol for lab-scale synthesis. Specific conditions, particularly catalyst loading and reaction times, should be optimized for the desired polymer properties.

Materials and Equipment

-

Reactants: Purified Terephthalic Acid (PTA), Ethylene Glycol (EG)

-

Catalyst: Zirconium Propionate

-

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column/condenser for water and EG removal.

-

Heating mantle with temperature controller.

-

Vacuum pump capable of reaching <1 mmHg.

-

Analytical equipment for polymer characterization (e.g., viscometer, DSC).

-

Protocol: Synthesis of PET (Direct Esterification Process)

-

Reactor Charging:

-

Charge the reactor with Purified Terephthalic Acid (PTA) and Ethylene Glycol (EG). A typical molar ratio of EG to PTA is between 1.2 and 1.5.[7]

-

Add Zirconium Propionate catalyst. The loading is based on the weight of the final polymer and should be optimized. A starting range of 20-100 ppm of Zirconium is recommended.[8]

-

Purge the reactor with nitrogen to create an inert atmosphere.

-

-

Stage 1: Esterification:

-

Begin stirring and heat the mixture to a temperature range of 240-260°C.[7]

-

The reaction will generate water as a byproduct, which will be continuously removed through the distillation column.

-

Monitor the reaction by collecting the water distillate. The esterification stage is typically considered complete when ~95% of the theoretical amount of water has been collected. This stage can take 2-4 hours.

-

-

Stage 2: Polycondensation:

-

Once esterification is complete, gradually increase the temperature to 270-290°C.[7]

-

Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg.

-

During this stage, excess ethylene glycol is removed, and the polymer chains build in length (polycondensation). The viscosity of the melt will increase significantly.

-

The reaction is monitored by the torque on the mechanical stirrer. The process is stopped when the desired melt viscosity (correlating to molecular weight) is achieved. This stage can take an additional 2-3 hours.

-

-

Product Recovery:

-

Release the vacuum with nitrogen.

-

Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

-

Pelletize the resulting polymer strands for analysis.

-

Data Presentation

The effectiveness of the Zirconium Propionate catalyst can be evaluated by varying its concentration and measuring the impact on reaction time and the final polymer's intrinsic viscosity (IV). The IV is a measure of the polymer's molecular weight and is a critical quality parameter.[9][10]

Table 1: Example Data on the Effect of Zirconium Propionate Concentration on PET Synthesis

| Experiment ID | Catalyst Loading (ppm Zr) | Polycondensation Time (min) | Final Intrinsic Viscosity (dL/g) |

| PET-ZrP-01 | 25 | 180 | 0.55 |

| PET-ZrP-02 | 50 | 150 | 0.64 |

| PET-ZrP-03 | 75 | 135 | 0.66 |

| PET-ZrP-04 | 100 | 120 | 0.65 |

Note: Data are illustrative and represent expected trends. Higher catalyst loading generally decreases reaction time, but an optimal level exists beyond which benefits diminish or side reactions may occur.

Table 2: Typical Intrinsic Viscosity (IV) Ranges for PET Applications

| PET Grade | Typical Intrinsic Viscosity (dL/g) |

| Fiber Grade | 0.40 – 0.70 |

| Film Grade | 0.70 – 1.00 |

| Bottle Grade (Water & CSD) | 0.78 – 0.85 |

Source: Data compiled from industry standards.[9][11]

Conclusion

Zirconium Propionate presents a viable, environmentally friendlier alternative to traditional antimony-based catalysts for polyester synthesis. Its Lewis acidic nature allows it to effectively catalyze both the esterification and polycondensation steps. The provided protocols and data serve as a starting point for researchers and developers to explore its application. Optimization of catalyst concentration, temperature, and reaction time will be crucial to achieve the desired polymer properties for specific applications, such as fibers, films, or bottle-grade resins.

References

- 1. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 3. Zirconium propionate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Silver formation [archive.nptel.ac.in]

- 8. WO2002042537A2 - Esterification catalyst, polyester process and polyester article - Google Patents [patents.google.com]

- 9. Intrinsic Viscosity of PET: The Quality Control Parameter [wkaiglobal.com]

- 10. blog.icpg.co [blog.icpg.co]

- 11. scribd.com [scribd.com]

Application Notes and Protocols for Surface Modification of Polymeric Materials Using Zirconium Propionate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the use of zirconium propionate in the surface modification of polymeric materials. Zirconium propionate is an organometallic compound primarily utilized as an adhesion promoter and crosslinking agent, particularly in solvent-based inks and coatings for non-polar polymer substrates.[1][2][3] Its application enhances surface properties, improving adhesion, heat resistance, and scrub resistance.[2][4] These protocols and notes are intended to guide researchers in the effective application and characterization of zirconium propionate for surface modification in various research and development contexts, including potential, though not yet fully established, biomedical applications.

Introduction to Zirconium Propionate in Polymer Surface Modification

Zirconium propionate, with the chemical formula C₁₂H₂₀O₈Zr, is a white, free-flowing powder soluble in organic solvents such as ethanol, isopropanol, and ethyl acetate, but insoluble in water.[2][5] Its primary function in polymer science is to act as a bridge between the polymer substrate and a coating or ink. This is achieved through a crosslinking mechanism where the zirconium center interacts with functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) present in both the ink's binder resins (e.g., nitrocellulose, polyamides) and on the polymer surface, which may be pre-treated (e.g., via corona discharge).[1][6] This creates a durable, three-dimensional network that enhances the cohesion of the coating and its adhesion to the substrate.[1]

Key Applications:

-

Adhesion Promotion: Significantly improves the adhesion of solvent-based inks (flexographic and gravure) to challenging substrates like polyethylene (PE), polypropylene (PP), and polyester.[2]

-

Crosslinking Agent: Acts as a crosslinker for polymers containing oxygenated functional groups, enhancing mechanical and thermal properties.[5]

-

Improved Resistance: Enhances the heat and scrub resistance of coatings and inks on polymeric films.[2]

Data Presentation: Performance of Zirconium Propionate

Quantitative data on the direct surface modification of polymers with solely zirconium propionate is limited in publicly available literature. The majority of data pertains to its use as an additive in ink formulations.

Table 1: Adhesion Performance of Zirconium Propionate in Nitrocellulose-Based Ink

| Adhesion Promoter (Concentration) | Substrate Compatibility | Adhesion Strength (Tape Test) |

| Zirconyl Propionate (2% w/w) | Polypropylene, Metals, Polyester | 95% Retention[1] |

Note: The tape test is a qualitative but common industry standard for assessing adhesion. For more quantitative analysis, techniques like peel adhesion testing (ASTM D3330) or tensile testing of lap joints (ASTM D1002) would be required.

Table 2: General Properties of Zirconium Propionate

| Property | Value |

| Appearance | White free-flowing powder[2] |

| Solubility | Soluble in ethanol, ethyl acetate, isopropanol (>150 g/100 ml in ethanol/ethyl acetate; >65 g/100 ml in isopropanol). Insoluble in water.[5] |

| Decomposition Temperature | Starts to decompose at approx. 160°C.[5] |

Experimental Protocols

The following protocols are synthesized from best practices in surface coating and information from patents describing the use of zirconium-based adhesion promoters.[7][8]

Protocol 1: Preparation of Zirconium Propionate Solution

This protocol describes the preparation of a zirconium propionate solution for use as a primer or additive.

Materials:

-

Zirconium (IV) propionate powder

-

Anhydrous isopropanol or a 50:50 mixture of ethyl acetate and ethanol

-

Magnetic stirrer and stir bar

-

Glass beaker or flask

-

Weighing scale

Procedure:

-

Determine the desired concentration of the zirconium propionate solution (typically 1-5% by weight for primer applications).[6]

-

Weigh the required amount of zirconium propionate powder.

-

Measure the corresponding volume of the chosen solvent system (e.g., isopropanol).

-

In a well-ventilated fume hood, slowly add the zirconium propionate powder to the solvent while stirring with a magnetic stirrer.

-

Continue stirring until the powder is completely dissolved. This may take several minutes. The resulting solution should be clear.

-

Store the solution in a sealed container to prevent solvent evaporation and hydrolysis from atmospheric moisture.

Protocol 2: Surface Modification of Polymeric Films (e.g., Polypropylene, Polyethylene)

This protocol details the application of a zirconium propionate solution to a polymer surface to promote adhesion.

Materials:

-

Polymer film/substrate (e.g., biaxially oriented polypropylene - BOPP)

-

Zirconium propionate solution (from Protocol 1)

-

Optional: Corona treater

-

Lint-free wipes or pads[8]

-

Mayer rod or spin coater for uniform application

-

Oven for drying/curing

Procedure:

-

Surface Preparation:

-

Clean the polymer substrate surface with a suitable solvent (e.g., isopropanol) to remove any surface contaminants like dust or grease. Allow the solvent to fully evaporate.[8]

-

(Optional but Recommended) For non-polar polymers like PE and PP, pre-treat the surface using a corona discharge system to introduce polar functional groups. This significantly enhances the reactivity of the surface with the zirconium propionate.[6]

-

-

Application of Zirconium Propionate:

-

Wipe Application: For small-scale applications, saturate a lint-free pad with the zirconium propionate solution and wipe a thin, uniform film onto the prepared polymer surface. The goal is to wet the surface without leaving excess liquid.[8]

-

Mayer Rod/Spin Coating: For more uniform and reproducible coatings, apply the solution using a Mayer rod of appropriate wire size or a spin coater set to a suitable speed and time to achieve a thin, even layer.

-

-

Drying/Curing:

-

Allow the solvent to flash off at room temperature for a few minutes.

-

Place the coated substrate in an oven. The curing temperature and time will depend on the specific polymer and subsequent application. A typical starting point is 60-80°C for 1-5 minutes. The reaction involves the displacement of propionate ligands by functional groups on the polymer surface.[6]

-

-

Post-Treatment:

-

The surface is now ready for the application of an ink, coating, or for further experimental characterization. If a subsequent coating is not applied within 8 hours, it is recommended to re-clean and re-apply the adhesion promoter.[8]

-

Protocol 3: Characterization of Modified Surfaces

This protocol outlines methods to quantify the effects of the zirconium propionate treatment.

A. Contact Angle Measurement (Wettability)

-

Use a contact angle goniometer to measure the static contact angle of deionized water on both untreated and treated polymer surfaces.

-

A decrease in the water contact angle on the treated surface indicates an increase in surface hydrophilicity and surface energy, suggesting successful modification.

B. Adhesion Strength Testing

-

Apply a standard pressure-sensitive tape over the treated surface (and a control).

-

Rapidly pull the tape off at a 180° angle.

-

Quantify the amount of coating removed using image analysis or by comparing to a standard chart (as per ASTM D3359).

-

For more quantitative data, perform a peel test by applying a secondary film or coating and measuring the force required to peel it from the substrate at a constant speed (e.g., using a universal testing machine).